molecular formula C24H27N3O3 B11238932 4-tert-butyl-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

4-tert-butyl-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B11238932
M. Wt: 405.5 g/mol
InChI Key: UTLNWOICHUDKHH-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including a tert-butyl group, a methoxyphenyl group, and a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 4-methoxyphenylhydrazine with an appropriate diketone under acidic conditions.

    Coupling with Benzamide: The pyridazinyl intermediate is then coupled with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

    Etherification: The final step involves the etherification of the benzamide derivative with 2-bromoethyl ether under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through Friedel-Crafts alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkylated benzamide derivatives.

Scientific Research Applications

4-tert-butyl-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the tert-butyl and methoxybenzyl groups but differs in the core structure.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a tert-butyl group and a complex indole structure.

Uniqueness

4-tert-butyl-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is unique due to its specific combination of functional groups and the presence of a pyridazinyl moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide

InChI

InChI=1S/C24H27N3O3/c1-24(2,3)19-9-5-18(6-10-19)23(28)25-15-16-30-22-14-13-21(26-27-22)17-7-11-20(29-4)12-8-17/h5-14H,15-16H2,1-4H3,(H,25,28)

InChI Key

UTLNWOICHUDKHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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